molecular formula C18H31N3O4S B6024898 Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate

Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate

Cat. No.: B6024898
M. Wt: 385.5 g/mol
InChI Key: MIUQXIRMUXIYGA-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate involves multiple steps, starting with the preparation of the imidazole core. One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclobutylmethylsulfonyl group, in particular, may enhance its stability and reactivity compared to other imidazole derivatives.

Properties

IUPAC Name

ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O4S/c1-4-6-10-21-16(12-20(3)13-17(22)25-5-2)11-19-18(21)26(23,24)14-15-8-7-9-15/h11,15H,4-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUQXIRMUXIYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN(C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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